3-(4-Phenylphenyl)propanoic acid

描述

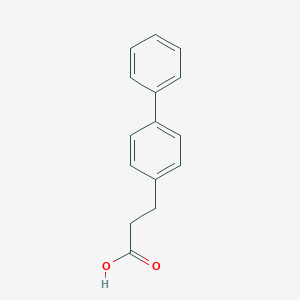

Structure

3D Structure

属性

IUPAC Name |

3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFHRQWYCXYYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189445 | |

| Record name | 2(4-Biphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35888-99-4 | |

| Record name | 2(4-Biphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035888994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(4-Biphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-biphenylyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(4-Phenylphenyl)propanoic Acid: A Technical Guide

This technical guide provides an in-depth overview of the primary synthesis pathways for 3-(4-phenylphenyl)propanoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound, also known as 3-(biphenyl-4-yl)propanoic acid, is a carboxylic acid derivative featuring a biphenyl moiety. Its structural characteristics make it a significant building block in organic synthesis. This document outlines several effective methods for its preparation, including the Friedel-Crafts acylation followed by reduction, a pathway involving the Perkin reaction, and a homologation approach.

Pathway 1: Friedel-Crafts Acylation and Subsequent Reduction

A robust and widely utilized method for synthesizing aryl alkanoic acids is the Friedel-Crafts acylation of an aromatic ring, followed by the reduction of the resulting ketone. In this case, biphenyl is acylated with succinic anhydride, and the intermediate keto-acid is then reduced to the desired product.

Step 1: Friedel-Crafts Acylation of Biphenyl

The reaction of biphenyl with succinic anhydride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), yields 3-(4-biphenylcarbonyl)propionic acid.[1] The acylation occurs preferentially at the para-position of the biphenyl ring system due to steric hindrance.

Step 2: Reduction of 3-(4-Biphenylcarbonyl)propionic Acid

The carbonyl group of the intermediate keto-acid can be reduced to a methylene group using several methods, most notably the Wolff-Kishner or Clemmensen reductions.

-

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate, which is then heated with a strong base to yield the alkane and nitrogen gas.[2][3][4] It is particularly suitable for substrates that are sensitive to acidic conditions.[4]

-

Clemmensen Reduction: This reduction employs a zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid.[5][6][7] It is a classic method for the deoxygenation of aryl-alkyl ketones.[5]

Pathway 2: Perkin Reaction and Subsequent Reduction

The Perkin reaction provides an alternative route to an unsaturated precursor, which can then be reduced to the target propanoic acid.

Step 1: Perkin Reaction of 4-Phenylbenzaldehyde

The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[8][9][10] In this pathway, 4-phenylbenzaldehyde is reacted with acetic anhydride and sodium acetate to produce 3-(4-phenylphenyl)acrylic acid (a cinnamic acid derivative).

Step 2: Reduction of 3-(4-Phenylphenyl)acrylic Acid

The carbon-carbon double bond in the acrylic acid derivative is selectively reduced to a single bond. A common and efficient method for this transformation is catalytic hydrogenation, employing a catalyst such as palladium on carbon (Pd/C) with hydrogen gas.

Pathway 3: Arndt-Eistert Homologation

The Arndt-Eistert synthesis is a method for the one-carbon homologation of a carboxylic acid.[11][12] This pathway begins with 4-biphenylacetic acid.

Step 1: Synthesis of 4-Biphenylacetic Acid

4-Biphenylacetic acid can be synthesized through various methods, such as the Suzuki coupling of 4-bromophenylacetic acid with phenylboronic acid.[13]

Step 2: Arndt-Eistert Homologation of 4-Biphenylacetic Acid

The 4-biphenylacetic acid is first converted to its acid chloride. Reaction with diazomethane yields a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile (like water) to form the homologous this compound.[11][14][15]

Quantitative Data Summary

The following tables summarize typical quantitative data for the key reactions in the described synthesis pathways. Values are indicative and may vary based on specific experimental conditions and scale.

Table 1: Friedel-Crafts Acylation of Biphenyl

| Parameter | Value | Reference |

| Reactants | Biphenyl, Succinic Anhydride, AlCl₃ | [1] |

| Solvent | Dichloromethane or Nitrobenzene | [1] |

| Temperature | 0-25 °C | [16] |

| Reaction Time | 4-24 hours | [16] |

| Yield | 60-70% | [16] |

Table 2: Wolff-Kishner Reduction of 3-(4-Biphenylcarbonyl)propionic Acid

| Parameter | Value | Reference |

| Reactants | Keto-acid, Hydrazine Hydrate, KOH | [2][3] |

| Solvent | Diethylene Glycol | [2] |

| Temperature | 190-200 °C | [3][17] |

| Reaction Time | 3-6 hours (Huang-Minlon mod.) | [3] |

| Yield | >80% | [18] |

Table 3: Perkin Reaction of 4-Phenylbenzaldehyde

| Parameter | Value | Reference |

| Reactants | 4-Phenylbenzaldehyde, Acetic Anhydride | [8][9] |

| Base | Sodium Acetate | [8][19] |

| Temperature | 180 °C | [19] |

| Reaction Time | 5-8 hours | [19] |

| Yield | 60-85% |

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Biphenylcarbonyl)propionic Acid (Friedel-Crafts Acylation)

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (5 mL/g of biphenyl) at 0 °C, a solution of biphenyl (1.0 eq) and succinic anhydride (1.0 eq) in anhydrous dichloromethane is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

-

The reaction is quenched by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 3-(4-biphenylcarbonyl)propionic acid.

Protocol 2: Synthesis of this compound (Wolff-Kishner Reduction)

-

In a round-bottom flask equipped with a reflux condenser, 3-(4-biphenylcarbonyl)propionic acid (1.0 eq), potassium hydroxide (4.0 eq), and diethylene glycol are combined.

-

Hydrazine hydrate (3.0 eq) is added, and the mixture is heated to 130-140 °C for 1 hour.

-

The condenser is then removed, and the temperature is raised to 190-200 °C to distill off water and excess hydrazine.

-

The reaction mixture is maintained at this temperature for an additional 4 hours.

-

After cooling to room temperature, the mixture is diluted with water and acidified with concentrated hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization to yield this compound.[2]

Protocol 3: Synthesis of 3-(4-Phenylphenyl)acrylic Acid (Perkin Reaction)

-

A mixture of 4-phenylbenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq) is heated at 180 °C for 5 hours with constant stirring.

-

The reaction mixture is then cooled and poured into water.

-

The resulting solid is boiled with a solution of sodium carbonate to dissolve the acid.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is acidified with dilute hydrochloric acid to precipitate the crude 3-(4-phenylphenyl)acrylic acid.

-

The product is collected by filtration, washed with cold water, and purified by recrystallization from ethanol.

Protocol 4: Synthesis of this compound (Catalytic Hydrogenation)

-

3-(4-Phenylphenyl)acrylic acid (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.

-

The mixture is subjected to hydrogenation in a Parr apparatus or under a hydrogen balloon at room temperature and atmospheric or slightly elevated pressure.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The catalyst is removed by filtration through a pad of Celite.

-

The solvent is evaporated under reduced pressure to yield this compound.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 7. Clemmensen Reduction [organic-chemistry.org]

- 8. Perkin reaction - Wikipedia [en.wikipedia.org]

- 9. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 10. byjus.com [byjus.com]

- 11. Arndt-Eistert Synthesis [organic-chemistry.org]

- 12. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 13. 4-Biphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 14. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 15. scribd.com [scribd.com]

- 16. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 18. chemistry.mdma.ch [chemistry.mdma.ch]

- 19. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Phenylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4-Phenylphenyl)propanoic acid, a molecule of interest in various scientific and pharmaceutical research domains. The information presented herein is intended to support research and development activities by providing key data and standardized experimental methodologies.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is crucial for understanding its behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂ | [1][2] |

| Molecular Weight | 226.27 g/mol | [2] |

| Melting Point | 148-154 °C | [1] |

| Boiling Point (Predicted) | 400.4 ± 24.0 °C | N/A |

| pKa (Predicted) | 4.65 ± 0.10 | N/A |

| LogP (Calculated, XLogP3) | 3.5 | [3] |

| Water Solubility | Not readily available (qualitatively slightly soluble in chloroform and methanol) | N/A |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions into a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.

-

Heating: The apparatus is turned on, and the heating rate is adjusted. A rapid heating rate can be used for a preliminary determination to find the approximate melting range.

-

Determination: For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Objective: To determine the pKa of the carboxylic acid group in this compound.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: A known concentration of this compound is prepared in a suitable solvent mixture (e.g., water/ethanol, as it has low aqueous solubility).

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is immersed in the solution, ensuring the bulb is fully covered. The burette is filled with the standardized NaOH solution.

-

Titration: The solution is stirred gently. The NaOH solution is added in small, precise increments from the burette.

-

Data Collection: After each addition of NaOH, the solution is allowed to equilibrate, and the pH is recorded. The volume of NaOH added and the corresponding pH are recorded throughout the titration, especially around the half-equivalence point.

-

Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of the Partition Coefficient (LogP) by the Shake-Flask Method

Objective: To determine the ratio of the concentration of this compound in a biphasic system of n-octanol and water.

Apparatus:

-

Separatory funnel

-

Mechanical shaker

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC

-

Volumetric flasks and pipettes

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

System Preparation: Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are added to a separatory funnel.

-

Addition of Compound: A known amount of this compound is added to the separatory funnel. The concentration should be such that it can be accurately measured in both phases.

-

Equilibration: The separatory funnel is shaken for a set period (e.g., 1-2 hours) to ensure the compound has reached equilibrium between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid in the separation if an emulsion has formed.

-

Concentration Measurement: A sample is carefully taken from both the n-octanol and the aqueous layers. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm (base 10) of this value.

Aqueous Solubility Determination

Objective: To determine the maximum concentration of this compound that can dissolve in water at a specific temperature.

Apparatus:

-

Vials with screw caps

-

Constant temperature shaker bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials containing a known volume of water.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker bath. They are agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, the vials are allowed to stand to let the undissolved solid settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.

-

Reporting: The aqueous solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Visualizations

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

References

An In-depth Technical Guide to 3-(4-Phenylphenyl)propanoic Acid (CAS: 35888-99-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Phenylphenyl)propanoic acid, also known as 3-(4-biphenylyl)propanoic acid, is a carboxylic acid derivative belonging to the class of arylpropanoic acids. This class of compounds is of significant interest in medicinal chemistry, with many derivatives exhibiting potent biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, biological activities, and safety information for this compound, intended to support research and drug development efforts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, calculated values provide useful estimates.

| Property | Value | Source |

| CAS Number | 35888-99-4 | N/A |

| Molecular Formula | C₁₅H₁₄O₂ | N/A |

| Molecular Weight | 226.27 g/mol | N/A |

| Melting Point | 148-154 °C | [1] |

| Boiling Point | 400.4 °C at 760 mmHg (Predicted) | N/A |

| pKa | 4.66 (Predicted) | [2] |

| LogP | 3.5 (Predicted) | N/A |

| Aqueous Solubility | Data not available | N/A |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available spectrum for this compound is not readily accessible, the expected chemical shifts for proton (¹H) and carbon-¹³ (¹³C) NMR can be predicted based on the analysis of similar structures.

¹H NMR (Predicted):

-

Aromatic Protons (biphenyl moiety): Multiplets in the range of 7.20-7.80 ppm.

-

Methylene Protons (-CH₂-CH₂-COOH): Triplets around 2.60-3.00 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet typically above 10 ppm.

¹³C NMR (Predicted):

-

Carboxylic Carbonyl Carbon: ~178 ppm

-

Aromatic Carbons: 127-141 ppm

-

Methylene Carbons: ~30-35 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| 1700-1725 | C=O stretch (carboxylic acid) |

| ~3030 | C-H stretch (aromatic) |

| 2850-2960 | C-H stretch (aliphatic) |

| 1600, 1480 | C=C stretch (aromatic) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would likely show a molecular ion peak (M⁺) at m/z = 226. The fragmentation pattern would be expected to involve the loss of the carboxylic acid group and fragmentation of the propanoic acid side chain.

Synthesis of this compound

Experimental Workflow: Synthesis via Hydrogenation

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Dissolution: Dissolve 4-phenylcinnamic acid in a suitable solvent such as ethanol in a reaction vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Activity and Mechanism of Action

Arylpropanoic acid derivatives are well-known for their anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Anti-inflammatory Activity

While specific studies on this compound are limited, it is plausible that it exhibits anti-inflammatory activity through the inhibition of COX-1 and/or COX-2. The biphenyl moiety may influence the potency and selectivity of COX inhibition.

Potential Anticancer Activity

Some studies on related phenylpropanoic acid derivatives have suggested potential anti-proliferative and cytotoxic effects against various cancer cell lines.[4][5] The exact mechanisms are often multifactorial and may involve the induction of apoptosis or cell cycle arrest. Further investigation is required to determine if this compound possesses significant anticancer activity.

Signaling Pathway: COX Inhibition and Prostaglandin Synthesis

Caption: Inhibition of the prostaglandin synthesis pathway by arylpropanoic acids.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has not been extensively studied. However, based on the general properties of arylpropanoic acids, the following can be anticipated:

-

Absorption: Likely to be well-absorbed orally.

-

Distribution: Expected to bind to plasma proteins.

-

Metabolism: The biphenyl and propanoic acid moieties may undergo various metabolic transformations in the liver, including hydroxylation and glucuronidation.

-

Excretion: The metabolites are expected to be excreted primarily in the urine.

Safety and Toxicity

Detailed toxicological data for this compound are not available. However, for arylpropanoic acids as a class, the primary safety concerns are related to gastrointestinal side effects due to the inhibition of COX-1, which is involved in maintaining the integrity of the stomach lining. Renal toxicity can also be a concern with long-term use of some compounds in this class.

A summary of GHS hazard statements for a structurally similar compound, 3-(4-isobutylphenyl)propanoic acid, is provided below as a potential reference.[6]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a compound of interest within the broader class of arylpropanoic acids. While there is a need for more extensive experimental data, this technical guide provides a foundational understanding of its chemical and potential biological properties. The information presented herein can serve as a valuable resource for researchers and scientists engaged in the discovery and development of new therapeutic agents. Further studies are warranted to fully elucidate its pharmacological profile, mechanism of action, and safety.

References

- 1. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 2. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. article.imrpress.com [article.imrpress.com]

- 6. 3-(4-Isobutylphenyl)propanoic acid | C13H18O2 | CID 9834277 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Anti-Cancer Potential of 3-(4-Phenylphenyl)propanoic Acid Derivatives: A Technical Overview

For Immediate Release

[City, State] – While direct evidence detailing the mechanism of action of 3-(4-Phenylphenyl)propanoic acid in cancer cells remains limited in publicly available research, a growing body of in-vitro studies highlights the significant anti-cancer potential of its derivatives. These modified compounds exhibit promising activity against various cancer cell lines, primarily through the induction of apoptosis and modulation of key signaling pathways. This technical guide synthesizes the current understanding of the anti-cancer properties of this compound derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of the existing data, experimental methodologies, and potential avenues for future investigation.

Core Findings: Derivatives Show Promise in Cancer Cell Inhibition

Recent studies have focused on two main classes of this compound derivatives: 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid derivatives and 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. These compounds have demonstrated notable efficacy in inhibiting the proliferation of lung and other cancer cell lines.

Quantitative Analysis of Anti-Proliferative Activity

The anti-proliferative effects of these derivatives have been quantified through IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for the most promising derivatives against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid | Oxime derivative 21 | A549 (Lung Carcinoma) | 5.42 | |

| Oxime derivative 22 | A549 (Lung Carcinoma) | 2.47 | ||

| Carbohydrazide 25 | A549 (Lung Carcinoma) | 8.05 | ||

| Carbohydrazide 26 | A549 (Lung Carcinoma) | 25.4 | ||

| Organotin(IV) Carboxylates with Propanoic Acid Derivatives | Ph3SnL1 | MCF-7 (Breast Cancer) | 0.218 ± 0.025 | |

| Various | PC-3, HT-29, HepG2 | 0.100 - 0.758 |

Postulated Mechanisms of Action: Targeting Key Cancer Pathways

In silico and in-vitro studies suggest that these derivatives exert their anti-cancer effects by targeting critical signaling pathways involved in cancer cell proliferation, survival, and migration.

SIRT2 and EGFR Inhibition

Molecular docking studies propose that derivatives of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid may interact with and inhibit Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR). Both SIRT2 and EGFR are established targets in cancer therapy, playing crucial roles in cell cycle regulation, DNA repair, and cell proliferation.

Induction of Apoptosis and Cell Cycle Arrest

Several studies suggest that derivatives of this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. While the precise molecular mechanisms are not fully elucidated for these specific derivatives, related propanoic acid compounds have been shown to induce G2/M phase arrest and apoptosis.

Antioxidant Properties and Reduction of Cell Migration

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated antioxidant properties, which may contribute to their anti-cancer activity by mitigating oxidative stress. Furthermore, these compounds have been shown to suppress the migration of A549 non-small cell lung cancer cells in vitro.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the referenced literature.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. IC50 values are determined by plotting cell viability against compound concentration.

Western Blot Analysis

-

Cell Lysis: Treated and untreated cells are harvested and lysed in a suitable buffer to extract total proteins.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., EGFR, SIRT2, β-actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding an HRP substrate and capturing the chemiluminescent signal.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Cells are treated with the test compound for the desired time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed.

-

Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Future Directions

The promising in-vitro activity of this compound derivatives warrants further investigation. Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways modulated by these compounds through techniques such as kinase profiling and proteomic analysis.

-

Conducting in-vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and toxicity of the most potent derivatives.

-

Synthesizing and screening additional derivatives to optimize their anti-cancer activity and drug-like properties.

-

Investigating the potential of these compounds in combination therapies with existing chemotherapeutic agents.

While the direct mechanism of action of the parent compound, this compound, remains to be elucidated, the compelling anti-cancer properties of its derivatives position this chemical scaffold as a valuable starting point for the development of novel cancer therapeutics. Continued research in this area holds the potential to translate these preclinical findings into tangible clinical benefits for cancer patients.

Potential Therapeutic Targets of 3-(4-Phenylphenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of 3-(4-Phenylphenyl)propanoic acid. Due to a lack of direct experimental data for this specific molecule, this report leverages extensive research on its close structural analogs, primarily the non-steroidal anti-inflammatory drugs (NSAIDs) Fenbufen and its active metabolite, Felbinac. The primary therapeutic targets identified are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Inhibition of these enzymes blocks the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain. This guide will detail the mechanism of action, associated signaling pathways, relevant quantitative data from analog studies, and standard experimental protocols for target validation.

Introduction

This compound, also known as 3-(4-biphenylyl)propanoic acid, is a carboxylic acid derivative with a biphenyl moiety. Its structural similarity to established NSAIDs suggests a significant potential for anti-inflammatory and analgesic properties. Understanding its therapeutic targets is crucial for its potential development as a therapeutic agent. This document serves as a comprehensive resource for researchers and drug development professionals, outlining the core scientific and technical information related to the compound's probable mechanism of action.

Primary Therapeutic Target: Cyclooxygenase (COX) Enzymes

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological processes, including gastrointestinal mucosal protection, platelet aggregation, and renal blood flow[2][6].

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its activation leads to the production of prostaglandins that mediate inflammation, pain, and fever[2][6].

Inhibition of COX enzymes by NSAIDs prevents the synthesis of prostaglandins, thereby exerting anti-inflammatory, analgesic, and antipyretic effects[3][4].

Signaling Pathway: The Arachidonic Acid Cascade

The anti-inflammatory action of this compound analogs is centered on the inhibition of the arachidonic acid cascade. The key steps are as follows:

-

Cell membrane phospholipids are cleaved by phospholipase A2 to release arachidonic acid.

-

COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2).

-

PGH2 is then converted by various tissue-specific isomerases into different prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2).

-

These prostanoids bind to their respective G-protein coupled receptors on target cells, initiating downstream signaling that leads to inflammation, pain, fever, and other physiological responses.

The proposed mechanism of action for this compound is the competitive inhibition of the active site of both COX-1 and COX-2, preventing arachidonic acid from binding and thus halting the production of pro-inflammatory prostaglandins.

Figure 1: Proposed inhibitory action of this compound on the arachidonic acid cascade.

Quantitative Data from Analog Studies

The following table summarizes the inhibitory concentrations (IC50) of Felbinac, the active metabolite of Fenbufen, against COX-1 and COX-2. This data provides a quantitative basis for the expected potency of this compound.

| Compound | Target | IC50 (nM) | Assay System | Reference |

| Felbinac | COX-1 | 865.68 | In vitro enzyme assay | [7] |

| Felbinac | COX-2 | 976 | In vitro enzyme assay | [7] |

Note: The data presented is for Felbinac, a close structural analog. The potency of this compound may vary.

Experimental Protocols for Target Validation

To validate the therapeutic targets of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro COX Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Methodology:

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.

-

Substrate: Arachidonic acid.

-

Detection Method: Measurement of prostaglandin E2 (PGE2) production using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

The compound is pre-incubated with the COX enzyme in a reaction buffer.

-

Arachidonic acid is added to initiate the reaction.

-

The reaction is stopped after a defined incubation period.

-

The concentration of PGE2 is quantified by ELISA.

-

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Figure 2: Workflow for the in vitro COX inhibition assay.

Cellular Assays for Anti-inflammatory Activity

Cell-based assays can be used to assess the compound's ability to inhibit prostaglandin production in a more physiologically relevant context.

Objective: To evaluate the effect of this compound on lipopolysaccharide (LPS)-induced PGE2 production in macrophages.

Methodology:

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

-

Stimulus: Lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.

-

Procedure:

-

Cells are pre-treated with various concentrations of the compound.

-

LPS is added to stimulate the cells.

-

After incubation, the cell culture supernatant is collected.

-

PGE2 levels in the supernatant are measured by ELISA.

-

-

Data Analysis: The dose-dependent inhibition of PGE2 production is determined.

In Vivo Models of Inflammation

Animal models of inflammation are essential to evaluate the in vivo efficacy of the compound.

Objective: To assess the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Induction of Inflammation: Subplantar injection of carrageenan into the right hind paw.

-

Treatment: The compound is administered orally or intraperitoneally at various doses prior to carrageenan injection.

-

Measurement: Paw volume is measured using a plethysmometer at different time points after carrageenan injection.

-

Data Analysis: The percentage of inhibition of paw edema is calculated for each dose group compared to the vehicle control.

Other Potential Therapeutic Targets

While COX enzymes are the primary proposed targets, other potential mechanisms of action, as seen with some NSAIDs and related compounds, could include:

-

Peroxisome Proliferator-Activated Receptors (PPARs): Some propanoic acid derivatives have been shown to interact with PPARs, which are involved in the regulation of inflammation and metabolism. For instance, (2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid is a known PPARγ inhibitor[8].

-

G-protein Coupled Receptor 40 (GPR40): Phenylpropanoic acid derivatives have been identified as potent GPR40 agonists, a target for the treatment of type 2 diabetes[9].

-

Antimicrobial and Anticancer Activity: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated antimicrobial and anticancer properties, suggesting that this compound could be investigated for similar activities[10][11][12].

Further research would be necessary to explore these potential secondary targets for this compound.

Conclusion

Based on the strong evidence from its structural analogs, the primary therapeutic targets of this compound are the cyclooxygenase enzymes, COX-1 and COX-2. Its proposed mechanism of action involves the inhibition of prostaglandin synthesis, leading to anti-inflammatory and analgesic effects. The experimental protocols outlined in this guide provide a clear path for the validation of these targets and the preclinical development of this compound. Further investigation into potential secondary targets may reveal additional therapeutic applications. This technical guide serves as a foundational resource for researchers and scientists dedicated to advancing novel anti-inflammatory therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Felbinac? [synapse.patsnap.com]

- 3. Fenbufen | C16H14O3 | CID 3335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Felbinac | C14H12O2 | CID 3332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mims.com [mims.com]

- 6. What is Felbinac Trometamol used for? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Structure-Activity Relationship of 3-(4-Phenylphenyl)propanoic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 3-(4-phenylphenyl)propanoic acid analogs, a scaffold with diverse pharmacological activities. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways to facilitate further research and development in this area.

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents, with studies revealing key structural features that enhance cytotoxicity against various cancer cell lines.

Structure-Activity Relationship of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives

A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has been synthesized and evaluated for antiproliferative activity, particularly against A549 human lung adenocarcinoma cells. The SAR analysis of these compounds revealed that the presence of an oxime moiety significantly enhances cytotoxic effects.[1] Compounds 21 and 22 , which incorporate a hydroxyimino (-C=NOH) functional group, demonstrated the most potent activity, with IC50 values of 5.42 µM and 2.47 µM, respectively, surpassing the efficacy of the standard chemotherapeutic agent cisplatin.[1] This suggests that the oxime functionality is a critical determinant of the observed bioactivity.[1]

Further modifications, such as the conversion to carbohydrazides (25 and 26 ), also resulted in promising antiproliferative effects.[1] In contrast, derivatives with hydrazone and hydrazide moieties (31 and 32 ) or those with 4-substituted phenylthiazol rings and their corresponding methyl esters (27-30 ) showed limited activity.[1] These findings highlight the importance of the oxime and carbohydrazide functionalities for the anticancer potential of this scaffold.[1]

Table 1: Antiproliferative Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Cells

| Compound | R | IC50 (µM)[1] |

| 21 | -H | 5.42 |

| 22 | -CH3 | 2.47 |

| Cisplatin | - | >10 |

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay):

-

Cell Culture: A549 human lung adenocarcinoma cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone. Doxorubicin and cisplatin are used as positive controls.[1]

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against compound concentration.

Proposed Mechanism of Action and Signaling

In silico molecular docking studies suggest that the most active compounds, such as compound 22 , may exert their anticancer effects by interacting with key proteins involved in cancer cell proliferation and survival, such as SIRT2 and EGFR.[1]

Caption: Proposed mechanism of action for anticancer this compound analogs.

Antimicrobial Activity

Certain analogs of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens.

Structure-Activity Relationship of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and screened for their activity against ESKAPE pathogens and drug-resistant Candida species.[2][3] The SAR studies indicated that hydrazones containing heterocyclic substituents were particularly potent.[2][3] Specifically, hydrazones 14-16 displayed the most promising and broad-spectrum antimicrobial activity.[2][3] These compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL, and vancomycin-resistant Enterococcus faecalis with MIC values of 0.5 to 2 µg/mL.[3] They also showed activity against Gram-negative bacteria and drug-resistant Candida species, including Candida auris, with MICs ranging from 0.5 to 64 µg/mL.[2][3]

Table 2: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

| Compound | Pathogen | MIC (µg/mL)[3] |

| 14-16 | MRSA | 1 - 8 |

| 14-16 | VRE | 0.5 - 2 |

| 14-16 | Gram-negative pathogens | 8 - 64 |

| 14-16 | Drug-resistant Candida spp. | 8 - 64 |

| 14-16 | Candida auris | 0.5 - 64 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a specific cell density (e.g., McFarland standard).

-

Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity

The this compound scaffold is related to the well-known non-steroidal anti-inflammatory drugs (NSAIDs). Fenbufen, or 3-(4-biphenylylcarbonyl)propionic acid, is a notable example that has been shown to be an effective anti-inflammatory, analgesic, and antipyretic agent in animal models.[4] Its activity is, in part, attributed to its metabolite, 4-biphenylacetic acid (BPAA).[4]

Structure-Activity Relationship of 2-(2-fluoro-4-biphenylyl)propionic Acid Derivatives

A series of 1,3,4-oxadiazoles, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,2,4-triazines derived from 2-(2-fluoro-4-biphenylyl)propionic acid were synthesized and evaluated for their anti-inflammatory activity.[5] Several of these new compounds exhibited very good anti-inflammatory effects in the carrageenan-induced rat paw edema test, with some showing activity comparable to the standard drug flurbiprofen but with negligible ulcerogenic action.[5] The compounds with reduced ulcerogenicity also showed decreased production of malondialdehyde (MDA), a byproduct of lipid peroxidation, suggesting a protective effect on the gastric mucosa that may be related to the inhibition of lipid peroxidation.[5]

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Assay:

-

Animal Model: Wistar rats are used for this in vivo assay.

-

Compound Administration: The test compounds are administered orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like flurbiprofen.

-

Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

G-Protein Coupled Receptor (GPCR) Modulation

Analogs of this compound have been identified as modulators of various G-protein coupled receptors, indicating their potential for treating metabolic and other diseases.

Free Fatty Acid Receptor 4 (FFA4) Agonism

A series of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives were designed and synthesized as FFA4 agonists.[6] Compound 1g , from the O-C linkage series, was the most potent FFA4 agonist with a pEC50 of 5.81 ± 0.04 and exhibited at least 64-fold selectivity against FFA1.[6] In the SO2-N linkage series, compound 2m showed a pEC50 of 5.66 ± 0.04 and over 46-fold selectivity against FFA1.[6]

Table 3: FFA4 Agonistic Activity of this compound Analogs

| Compound | Linkage | pEC50[6] | Selectivity vs. FFA1[6] |

| 1g | O-C | 5.81 ± 0.04 | ≥ 64-fold |

| 2m | SO2-N | 5.66 ± 0.04 | > 46-fold |

G Protein-Coupled Receptor 40 (GPR40) Agonism

Phenylpropanoic acid derivatives have been explored as potent and orally bioavailable GPR40 agonists for the treatment of type 2 diabetes.[7] Optimization of a 2',6'-dimethylbiphenyl ring by introducing polar functionalities at the 4'-position led to the discovery of several 4'-alkoxybiphenyl derivatives with potent GPR40 agonist activity, improved cytotoxicity profiles, and favorable pharmacokinetic properties.[7] Compound 35 , 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid, demonstrated a significant plasma glucose-lowering effect and insulinotropic action in an oral glucose tolerance test in rats.[7]

Prostaglandin E Receptor 3 (EP3) Antagonism

A series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized and evaluated as potent and selective EP3 receptor antagonists.[8] The introduction of one or two substituents into the two phenyl moieties generally led to an increase or retention of in vitro activity.[8] Several compounds with excellent subtype selectivity were effective in inhibiting PGE2-induced uterine contraction in pregnant rats, a process mediated by the EP3 receptor.[8]

Experimental Protocols

GPCR Functional Assay (e.g., Calcium Mobilization Assay):

-

Cell Line: A stable cell line expressing the target GPCR (e.g., FFA4, GPR40, or EP3) is used.

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The test compounds are added to the cells.

-

Signal Detection: Changes in intracellular calcium levels upon receptor activation are measured using a fluorescence plate reader.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

GPCR Signaling Pathway

Caption: Generalized Gq-coupled GPCR signaling pathway relevant to FFA4 and GPR40 agonism.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationships highlighted in this guide underscore the importance of specific functional group modifications in determining the pharmacological profile of these analogs. Further exploration of this chemical space, guided by the insights provided herein, holds significant promise for the discovery of new and improved treatments for cancer, infectious diseases, inflammatory conditions, and metabolic disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacology of fenbufen, 3-(4-biphenylylcarbonyl)propionic acid, and 4-biphenylacetic acid, interesting antiinflammatory-analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-(4-Phenylphenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-(4-Phenylphenyl)propanoic acid, a biphenyl derivative of significant interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, provides detailed experimental protocols for obtaining such spectra, and presents a logical workflow for the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR, and the expected absorption bands in IR spectroscopy. These predictions are based on established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| 7.55 - 7.65 | Multiplet | 4H | Aromatic (H-2', H-6', H-2, H-6) |

| 7.30 - 7.45 | Multiplet | 5H | Aromatic (H-3', H-4', H-5', H-3, H-5) |

| 3.05 | Triplet | 2H | -CH₂-Ar |

| 2.75 | Triplet | 2H | -CH₂-COOH |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | -COOH |

| ~141 | Aromatic (C-4') |

| ~140 | Aromatic (C-1) |

| ~139 | Aromatic (C-1') |

| ~129 | Aromatic (C-3, C-5) |

| ~128.5 | Aromatic (C-2', C-6') |

| ~127 | Aromatic (C-2, C-6, C-4') |

| ~127 | Aromatic (C-3', C-5') |

| ~35 | -CH₂-COOH |

| ~30 | -CH₂-Ar |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 3000-3100 | Medium | C-H stretch (Aromatic) |

| 2850-2960 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| 1600, 1480, 1450 | Medium-Strong | C=C stretch (Aromatic) |

| ~1400 | Medium | O-H bend (Carboxylic acid) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| 820 | Strong | C-H out-of-plane bend (para-substituted benzene) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent inside a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube.

-

Homogenization: Cap the NMR tube and gently vortex to ensure a homogeneous solution.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Spectrometer Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of the solid sample.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound sample (a small amount, spatula tip)

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm of the ATR accessory to press the sample firmly and evenly against the crystal.

-

Acquire Spectrum: Collect the infrared spectrum of the sample. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

-

Cleaning: After the measurement, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent.

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the structural correlation with the expected spectroscopic signals.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between the structure of this compound and its key spectroscopic signals.

Unveiling the Molecular Targets of 3-(4-biphenylyl)propionic Acid and its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the known biological targets of 3-(4-biphenylyl)propionic acid and its closely related, more extensively studied isomer, 4-biphenylacetic acid (commonly known as Felbinac). As members of the non-steroidal anti-inflammatory drug (NSAID) class, their primary mechanism of action revolves around the inhibition of prostaglandin synthesis. This document summarizes the key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Nomenclature and Structural Context

It is crucial to first clarify the chemical nomenclature. While the query specifies 3-(4-biphenylyl)propionic acid, the vast majority of published research focuses on its structural isomer, 4-biphenylacetic acid , which is commercially known as Felbinac . Felbinac is also the active metabolite of the prodrug Fenbufen. Given their structural similarity and classification as NSAIDs, it is highly probable that their primary biological targets and mechanism of action are conserved. This guide will primarily focus on the data available for 4-biphenylacetic acid (Felbinac) as the representative compound for this class of biphenylalkanoic acids.

Primary Biological Target: Cyclooxygenase (COX) Enzymes

The principal biological targets of 4-biphenylacetic acid (Felbinac) are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are pivotal in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2] By inhibiting COX enzymes, Felbinac effectively reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[1]

Quantitative Data on Target Inhibition

The inhibitory potency of 4-biphenylacetic acid against its primary target has been quantified in various studies. The following table summarizes the key inhibitory concentration data.

| Compound | Target/Process | Assay Type | Value | Reference |

| 4-Biphenylacetic acid | Prostaglandin E2 (PGE2) synthesis | Cell-free assay | IC50 = 3.2 µM | [3] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

For context, the related and potent NSAID, Flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid), has been shown to competitively inhibit prostaglandin E2 synthesis with a Ki value of 0.128 µM.[4]

Signaling Pathway: The Arachidonic Acid Cascade

The anti-inflammatory action of 3-(4-biphenylyl)propionic acid and its isomers is a direct consequence of their intervention in the arachidonic acid signaling pathway. The diagram below illustrates the canonical pathway and the point of inhibition by these NSAIDs.

Experimental Protocols

The identification and characterization of the biological targets of NSAIDs like 3-(4-biphenylyl)propionic acid involve a series of established in vitro and in vivo experimental protocols.

In Vitro Prostaglandin Synthesis Assay

This assay directly measures the inhibitory effect of the compound on prostaglandin production.

Objective: To quantify the inhibition of prostaglandin E2 (PGE2) synthesis from arachidonic acid.

Methodology:

-

Enzyme Preparation: Microsomal fractions containing COX enzymes are prepared from tissues such as bovine seminal vesicles or guinea pig lungs.

-

Reaction Mixture: The reaction buffer typically contains the enzyme preparation, arachidonic acid (the substrate), and co-factors like glutathione and hydroquinone.

-

Incubation: The test compound (e.g., 4-biphenylacetic acid) at various concentrations is pre-incubated with the enzyme preparation before the addition of arachidonic acid to initiate the reaction.

-

Reaction Termination: The reaction is stopped after a defined period (e.g., 20 minutes) by acidification or addition of a solvent.

-

Quantification: The amount of PGE2 produced is quantified using methods such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The concentration of the compound that inhibits 50% of PGE2 synthesis (IC50) is calculated from the dose-response curve.[3][4]

In Vivo Models of Inflammation and Pain

These animal models are used to assess the anti-inflammatory and analgesic efficacy of the compound.

-

UV-Induced Erythema in Guinea Pigs:

-

The dorsal skin of guinea pigs is shaved and exposed to ultraviolet (UV) radiation to induce erythema (redness), a model of inflammation.

-

The test compound is administered orally or topically before or after UV exposure.

-

The degree of erythema is scored at different time points, and the reduction in redness by the compound is quantified.[3]

-

-

Adjuvant-Induced Arthritis in Rats:

-

Arthritis is induced in rats by injecting Freund's complete adjuvant into a paw.

-

The test compound is administered daily.

-

The anti-inflammatory effect is assessed by measuring the reduction in paw swelling.[3]

-

-

Phenylquinone-Induced Writhing in Mice:

-

A painful stimulus is induced in mice by intraperitoneal injection of phenylquinone.

-

The test compound is administered prior to the phenylquinone injection.

-

The analgesic effect is determined by counting the number of "writhes" (a characteristic stretching response) over a set period. The dose that reduces the number of writhes by 50% (ED50) is calculated.[3]

-

Experimental Workflow for Target Validation

The general workflow for identifying and validating the biological targets of a novel NSAID candidate is depicted below.

Conclusion

The primary biological targets of 3-(4-biphenylyl)propionic acid and its isomer 4-biphenylacetic acid (Felbinac) are the cyclooxygenase enzymes, COX-1 and COX-2. Inhibition of these enzymes blocks the synthesis of prostaglandins, which are central mediators of inflammation and pain. The quantitative data, while more robust for Felbinac, confirms its activity as a potent inhibitor of prostaglandin synthesis. The experimental protocols outlined provide a framework for the continued investigation and characterization of this and other novel NSAIDs. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, offering a clear and concise overview of the molecular basis of action for this class of compounds.

References

The Dawn of a New Class of Analgesics: A Technical Guide to the Discovery and History of Biphenyl Propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of biphenyl propanoic acid derivatives, a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). We delve into the seminal synthetic pathways, detailing key experimental protocols for the preparation of foundational compounds such as fenbufen, flurbiprofen, and ketoprofen. The guide further explores the primary mechanism of action—the inhibition of cyclooxygenase (COX) enzymes—and presents a comparative analysis of the inhibitory activities of various derivatives. Additionally, alternative and complementary signaling pathways are discussed and visualized, offering a deeper understanding of the multifaceted pharmacological profiles of these compounds. All quantitative data are summarized in structured tables for ease of comparison, and complex biological and chemical processes are illustrated through detailed diagrams generated using Graphviz (DOT language), adhering to stringent visualization standards.

Introduction: The Quest for Safer Analgesia

The mid-20th century witnessed a surge in research aimed at discovering safer and more effective alternatives to existing anti-inflammatory and analgesic agents, which were often fraught with significant side effects. This era of innovation led to the emergence of the arylpropanoic acid class of drugs, a cornerstone of modern pain management. Within this class, the biphenyl propanoic acid derivatives distinguished themselves through their potent anti-inflammatory, analgesic, and antipyretic properties. This guide traces the scientific journey from the initial synthesis of the biphenyl scaffold to the development and characterization of key drug molecules that continue to impact clinical practice today.

The Genesis of Biphenyl Propanoic Acid Derivatives: A Historical Timeline

The story of biphenyl propanoic acid derivatives is one of incremental innovation, building upon foundational chemical reactions and a growing understanding of inflammatory processes.

-

Early Biphenyl Chemistry: The Ullmann reaction, discovered in the early 20th century, provided a foundational method for the synthesis of biphenyls, the core structure of these derivatives. This copper-catalyzed reaction of aryl halides laid the groundwork for the construction of more complex biphenyl-containing molecules.

-

The Rise of the "Profens": The 1960s marked a turning point with the discovery of ibuprofen, a phenylpropanoic acid derivative, by the research team at Boots UK. This breakthrough spurred further investigation into related structures, leading to the synthesis and patenting of flurbiprofen in 1964, also by Boots UK.[1]

-

Expansion of the Armamentarium: The subsequent years saw the development of other key derivatives. Fenbufen, synthesized via a Friedel-Crafts acylation of biphenyl with succinic anhydride, emerged as another important member of this class. Ketoprofen, characterized by its benzoylphenyl moiety, was also developed during this period of intense research and development in the field of NSAIDs.

Core Synthetic Strategies and Experimental Protocols

The synthesis of biphenyl propanoic acid derivatives relies on a set of fundamental organic reactions. Below are detailed protocols for the synthesis of three key compounds, representing distinct synthetic approaches.

Synthesis of Fenbufen via Friedel-Crafts Acylation

The synthesis of fenbufen is a classic example of the Friedel-Crafts acylation, a robust method for attaching an acyl group to an aromatic ring.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (8.1 g) in nitrobenzene (30 mL).

-

Addition of Reactants: Cool the stirred suspension to below 10°C using an ice bath. Separately, mix biphenyl (4.5 g) and succinic anhydride (3.0 g). Add this mixture portion-wise to the aluminum chloride suspension, ensuring the temperature remains below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for four days.

-

Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (60 g) and concentrated hydrochloric acid (10 mL).

-

Workup and Purification: Remove the nitrobenzene by steam distillation. Cool the remaining aqueous solution and collect the precipitated crude product by filtration. Dissolve the crude product in a hot 3% sodium carbonate solution, treat with activated charcoal, and filter. Acidify the filtrate with 10% sulfuric acid to precipitate the fenbufen. Collect the purified product by filtration, wash with water, and dry. Recrystallize from boiling ethanol to obtain pure fenbufen.

Synthesis of Flurbiprofen from 4-Bromo-2-fluorobiphenyl

This synthesis demonstrates a multi-step pathway involving the formation of a zinc reagent followed by a coupling reaction.

Experimental Protocol:

-

Preparation of the Zinc Reagent: Under a nitrogen atmosphere, add zinc powder (100 g) and trimethylsilyl chloride (20 g) to tetrahydrofuran (100 g) in a reaction flask. Stir at room temperature for 15 minutes, then heat to reflux (65°C). Slowly add a solution of ethyl 2-bromopropionate (200 g) in tetrahydrofuran (500 g) over 2 hours. Continue refluxing for 3.5 hours to obtain the zinc reagent.

-